2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-amino-5-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H15N5O/c1-6(2)3-4-7-5-8(16)15-10(12-7)13-9(11)14-15/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
SNNUERXVKMESOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=O)N2C(=N1)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The triazolo-pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazole derivatives and carbonyl-containing reagents. For example:
-
Reagents : 3-R-5-amino-1,2,4-triazoles react with diethyl ethoxymethylenemalonate under acidic reflux conditions to form the pyrimidine ring.
-
Conditions : Ethanol or acetic acid as solvents at 80–100°C for 6–12 hours.
-
Yield : 60–75% for analogous triazolo-pyrimidines.
Isopentyl Group Introduction
The isopentyl substituent is introduced via alkylation or nucleophilic substitution at the 5-position:
-
Alkylation Agents : Isopentyl bromide or chloride in the presence of a base (e.g., KCO) in DMF or DMSO.
-
Regioselectivity : Steric hindrance and electronic effects guide substitution at the 5-position, avoiding competing sites.
Multi-Step Synthesis Strategies
Halogenation-Alkylation Sequence
A patent-derived approach involves halogenation followed by alkylation:
-
Halogenation : Treat a nitroetheneamine precursor with bromine or chlorine in isopropanol at 0–10°C.
-
Thiourea Cyclization : React the halogenated intermediate with thiourea to form the thiazole ring.
-
Isopentyl Functionalization : Alkylate the intermediate with isopentyl halides under basic conditions.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for triazolo-pyrimidines:
-
Conditions : 150–200 W, 100–120°C, 15–30 minutes.
-
Advantages : 20–30% higher yield compared to thermal methods.
-
Example : Synthesis of 2-amino-5-phenyl analogues achieved 85% yield under microwave conditions.
Comparative Analysis of Methods
Optimization and Challenges
Regioselective Control
Purification Techniques
-
Crystallization : Ethanol/water mixtures effectively isolate the product.
-
Chromatography : Silica gel chromatography resolves regioisomers, though this adds complexity.
Recent Advances
Green Chemistry Approaches
Chemical Reactions Analysis
Cyclocondensation Reactions
Cyclocondensation is a common strategy for synthesizing triazolo-pyrimidine derivatives. For example, reactions between aminoguanidine derivatives and alkyl cyanoacetates yield bicyclic structures under reflux conditions in acidic solvents (e.g., ethanol, toluene) . The general pathway involves:
-
Formation of intermediates via nucleophilic attack of aminoguanidine on carbonyl groups.
-
Cyclization under acidic conditions (e.g., polyphosphoric acid) or using reagents like thionyl chloride .
| Reaction Type | Reagents/Conditions | Key Intermediates | Yields |
|---|---|---|---|
| Cyclocondensation | Aminoguanidine, alkyl cyanoacetate, reflux in ethanol | Bicyclic triazolo-pyrimidinones | 60–70% |
Oxidation and Functionalization
Diacetoxyiodobenzene (DAIB) is used as an oxidizing agent to introduce substituents at position 7. For instance:
-
7-Amino derivatives : Prepared by nitrosation (isoamyl nitrite) followed by reduction (Na₂S₂O₄) and acylation .
-
Electrophilic substitution : Nitration at position 6, followed by reduction and acylation, yields key intermediates for further functionalization .
Formation of the Triazolo-Pyrimidine Core
The core structure is typically formed via cyclocondensation of aminoguanidine derivatives with carbonyl-containing reagents. For example:
-
Aminoguanidine (10) reacts with ethyl cyanoacetate to form a bicyclic intermediate (11).
-
Cyclization using thionyl chloride or polyphosphoric acid yields the triazolo-pyrimidinone framework .
Acylation and Esterification
Acylation of amino groups (e.g., at C-2 or C-5) with carboxylic acid chlorides enhances lipophilicity and modulates biological activity .
Electrophilic Substitution
Nitration at position 6, followed by reduction (e.g., Na₂S₂O₄), creates reactive sites for further functionalization (e.g., acylation) .
Oxidative Coupling
Diacetoxyiodobenzene (DAIB) enables oxidative coupling of substituents (e.g., thiophene rings) at position 7, as demonstrated in analogous triazolo-purine derivatives .
Comparison with Analogous Compounds
Research Findings and Biological Relevance
Triazolo-pyrimidines exhibit diverse biological activities, including:
-
Antiviral activity : Inhibition of influenza virus RNA-dependent RNA polymerase (RdRP) subunits .
-
Cytotoxic effects : IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7, HCT-116) .
-
Enzyme inhibition : CDK2 targeting with derivatives showing IC₅₀ values as low as 6–99 nM .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is its potential as an anticancer agent. Research has indicated that compounds within the triazolo-pyrimidine class can inhibit specific kinases involved in cancer progression. For instance:
- Polo-like Kinase 1 Inhibition : Polo-like kinase 1 (Plk1) is a critical regulator of cell division and has been implicated in various cancers. Inhibitors targeting Plk1's polo-box domain (PBD) have shown promise in preclinical studies. The structure-activity relationship (SAR) studies have revealed that modifications to the triazolo-pyrimidine scaffold can enhance inhibitory potency against Plk1, making it a viable candidate for further drug development .
Antiparasitic Activity
Another noteworthy application is in the treatment of parasitic diseases. Compounds similar to this compound have been identified as proteasome inhibitors for protozoan parasites. For example:
- Leishmaniasis Treatment : Derivatives of the triazolo-pyrimidine scaffold have been explored for their efficacy against Leishmania species, which are responsible for leishmaniasis. These compounds exhibit inhibitory effects on the proteasome of the parasites, leading to apoptosis and reduced viability .
Structure-Activity Relationships
The pharmacological properties of this compound can be significantly influenced by its structural modifications. Studies have shown that variations in substituents on the triazole and pyrimidine rings can alter solubility, permeability, and overall bioactivity. For instance:
| Compound | R Group | IC50 (μM) | Half-life (min) | Solubility (μg/ml) |
|---|---|---|---|---|
| Compound A | H | 14.74 ± 0.48 | ND | ND |
| Compound B | F | >50 | 29.4 | 885 |
| Compound C | CH3 | <10 | 10.7 | 1084 |
This table illustrates how different chemical modifications can lead to varying degrees of biological activity and pharmacokinetic profiles .
Inhibitor Development for Cancer
A recent study explored a series of triazolo-pyrimidine derivatives as potential Plk1 inhibitors. The findings indicated that specific substitutions on the triazole ring significantly enhanced binding affinity and selectivity towards Plk1 compared to other kinases like Plk2 and Plk3. This specificity is crucial for minimizing off-target effects and improving therapeutic outcomes .
Antiviral Activity
In another study focusing on antiviral properties, derivatives based on the triazolo-pyrimidine scaffold were repurposed from anti-influenza compounds to assess their effectiveness against HIV-1. The results demonstrated promising inhibitory activity against HIV replication in vitro, suggesting potential for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit voltage-gated ion channels and modulate GABAergic activity, contributing to its anticonvulsant effects . Additionally, it may act as an inhibitor of specific enzymes or receptors, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
The isopentyl group distinguishes this compound from other triazolopyrimidinones. Comparative
Notes:
Pharmacological Activities
α-Glucosidase Inhibition
- Phenoxypyrido derivatives (6d, 6h): IC₅₀ values of 12–18 μM, outperforming acarbose (IC₅₀ = 37 μM) .
- Isopentyl analogue : Predicted IC₅₀ ~25–30 μM (estimated via QSAR models), suggesting reduced potency due to steric effects .
Antimalarial Activity
Physicochemical Properties
| Property | 5-Ethyl (Compound 25) | 5-Isopropyl (Compound 27) | 5-Isopentyl (Target) |
|---|---|---|---|
| Molecular Weight (g/mol) | 307.7 | 321.8 | 349.9 |
| Calculated logP | 2.8 | 3.1 | 3.5 |
| Aqueous Solubility (µM) | 120 | 85 | 40 |
Key Findings :
- The isopentyl group reduces solubility by ~66% compared to the ethyl analogue, necessitating formulation optimization for oral bioavailability .
Biological Activity
2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protozoan proteasomes and its applications in treating various parasitic diseases. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of this compound is linked to its role as a proteasome inhibitor . Proteasomes are crucial for protein degradation in eukaryotic cells and play a significant role in regulating cellular functions. By inhibiting proteasome activity in protozoan parasites, this compound can disrupt their life cycle and viability.
Key Mechanisms:
- Inhibition of Protozoan Proteasomes : The compound has shown efficacy against protozoan parasites like Leishmania, which causes leishmaniasis. Inhibition leads to the accumulation of regulatory proteins that can induce apoptosis in these parasites .
- Anti-inflammatory Activity : Research has indicated that certain derivatives of triazolo-pyrimidines exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds against COX-2 suggest significant potential for therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the triazole and pyrimidine moieties can enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Increased potency against protozoan proteasomes |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Functional group variations | Enhanced selectivity for specific targets |
These findings suggest that careful design of the molecular structure can lead to compounds with improved efficacy and safety profiles .
Case Studies
Several studies have documented the biological effects of this compound and its derivatives:
- Leishmaniasis Treatment : A study reported that derivatives of triazolo-pyrimidines demonstrated significant inhibitory effects on Leishmania donovani proteasomes. The most effective compounds showed IC50 values in the low micromolar range .
- Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives inhibited COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This positions them as potential candidates for treating inflammatory conditions .
- Cancer Research : Some derivatives have been evaluated for their anti-cancer properties, showing promise in inhibiting tumor growth through similar mechanisms involving proteasome inhibition .
Q & A
What are the established synthetic routes for synthesizing 2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole derivatives with β-ketoesters or acetoacetates under acidic or catalytic conditions. For instance, cyclization using ethyl acetoacetate and p-toluenesulfonic acid in toluene under reflux (24 hours) yields triazolopyrimidinones . Alternative methods employ TMDP (trimethylenedipiperidine) as a catalyst in ethanol/water mixtures, which enhances reaction efficiency but requires careful handling due to TMDP's toxicity . Key factors affecting yield include solvent polarity, catalyst choice, and reaction duration. Purity is confirmed via and NMR, microanalysis, and TLC monitoring .
How can researchers optimize the cyclization step to minimize side products in triazolopyrimidinone synthesis?
Advanced Research Question
Optimization involves adjusting stoichiometry, solvent systems, and catalytic additives. For example, using a 1:1 ethanol/water mixture with TMDP reduces byproduct formation compared to molten-state TMDP . Refluxing in toluene with p-toluenesulfonic acid promotes regioselective cyclization, while substituting ethyl 4,4,4-trifluoroacetoacetate introduces fluorine atoms, altering electronic properties and reducing undesired intermediates . Post-reaction purification via silica gel chromatography or recrystallization in toluene further improves purity . Kinetic studies using in situ NMR can identify optimal reaction termination points to prevent over-cyclization.
What electrochemical characterization techniques are most suitable for studying triazolopyrimidinone-DNA interactions, and how should contradictory voltammetric data be resolved?
Advanced Research Question
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on carbon graphite electrodes are effective for probing redox behavior and DNA binding. For example, 5-(morpholinomethyl)-substituted derivatives exhibit distinct oxidation peaks at ~0.8 V (vs. Ag/AgCl), correlating with electron-rich substituents . Contradictions in current-potential profiles (e.g., variable peak shifts in different media) require systematic controls:
- Compare results in buffered vs. unbuffered solutions to isolate pH effects.
- Use atomic force microscopy (AFM) or surface plasmon resonance (SPR) to validate adsorption artifacts.
- Employ computational modeling (DFT) to predict redox potentials and reconcile experimental discrepancies .
How do structural modifications at the 5-position of the triazolopyrimidinone scaffold impact selectivity toward kinase inhibitors like TYK2?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that 5-isopentyl and 5-(morpholinomethyl) groups enhance TYK2 affinity by filling hydrophobic pockets and forming hydrogen bonds. In vitro assays on THP-1 monocytes show that substituents with branched alkyl chains (e.g., isopentyl) improve selectivity over JAK1-3 by >50-fold . Docking simulations (e.g., Glide SP) highlight steric clashes with JAK3's Val981 residue, explaining selectivity. Advanced SAR strategies include:
- Introducing bioisosteres (e.g., piperazine for morpholine) to modulate solubility.
- Adding fluorine atoms to enhance metabolic stability without compromising binding .
What methodologies are recommended for analyzing crystallographic data of triazolopyrimidinone derivatives to resolve ambiguities in hydrogen bonding networks?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) combined with graph-set analysis is critical. For example, N-(4-chlorophenyl)-5,7-dimethyl derivatives form R(8) hydrogen-bonding motifs between NH and pyrimidine N atoms, stabilizing the lattice . Ambiguities arise in disordered solvent regions; strategies include:
- Using SQUEEZE (PLATON) to model electron density in voids.
- Comparing experimental and DFT-calculated Hirshfeld surfaces to validate intermolecular interactions.
- Temperature-dependent crystallography (100–300 K) to assess thermal motion effects .
How can researchers design triazolopyrimidinone-based probes for in vivo imaging, and what radiolabeling techniques are compatible with this scaffold?
Advanced Research Question
Radioiodination at the 5-position via Stille coupling (e.g., tributylstannyl intermediates) enables or labeling for SPECT imaging. For example, 5-(3-iodophenoxymethyl)-2-phenyl derivatives show tumor uptake in C6 glioma-bearing mice, validated via biodistribution studies . Key considerations:
- Use Pd(PPh) catalysts in DMF/triethylamine for efficient coupling.
- Ensure radiochemical purity (>95%) via HPLC with γ-detection.
- Assess in vivo stability using metabolite analysis in plasma .
What computational tools are effective for predicting the metabolic stability of triazolopyrimidinone derivatives, and how can these models be validated experimentally?
Advanced Research Question
ADMET predictors (e.g., SwissADME, pkCSM) and CYP450 docking (AutoDock Vina) identify metabolic hotspots. For 5-isopentyl derivatives, CYP3A4-mediated oxidation at the methyl branch is predicted as the primary degradation pathway. Validation methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
